Methyl 3-methoxy-5-nitrobenzoate
Overview
Description
Methyl 3-methoxy-5-nitrobenzoate is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an ester of 3-methoxy-5-nitrobenzoic acid and methanol. It is a colorless, hygroscopic solid that is soluble in organic solvents and has a melting point of 84-85°C. It is a useful intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anticancer agents.
Scientific Research Applications
Synthesis of Push-Pull Naphthalenes
Methyl 3-methoxy-5-nitrobenzoate has been involved in the synthesis of novel 'push-pull' naphthalenes. Wong et al. (2002) explored a synthesis method where condensation of 2-methyl-3-nitrobenzoate esters with dimethylacetamide dimethyl acetal leads to 1-methoxy-3-dimethylamino-5-nitronaphthalene. This research has expanded the scope for synthesizing naphthalenes with unique substitution motifs (Wong et al., 2002).
Synthesis of Benzimidazoles
Tian and Grivas (1992) described a method for synthesizing 2-methyl-4-nitrobenzimidazoles, involving the cyclocondensation of 3-nitro-1,2-benzenediamines with 2,4-pentanedione. This method addresses discrepancies in literature regarding certain derivatives, including 5-methoxy- and 5-methyl derivatives, relevant to the field of benzimidazole synthesis (Tian & Grivas, 1992).
Antitumor and Antimicrobial Activities
Xia et al. (2011) isolated new compounds from the marine endophytic fungus Nigrospora sp., including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. These compounds exhibited moderate antitumor and antimicrobial activities, highlighting the potential of methyl 3-methoxy-5-nitrobenzoate derivatives in pharmaceutical applications (Xia et al., 2011).
Photostabilization and Oxygen Scavenging
Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by photostabilizers like methyl salicylate, comparing it with related compounds such as methyl 2-methoxybenzoate. These studies provide insight into how methyl 3-methoxy-5-nitrobenzoate and its derivatives could be applied in photostabilization and as efficient scavengers in protecting materials from oxygen-mediated degradation (Soltermann et al., 1995).
Antibacterial Activities
Havaldar et al. (2004) reported the synthesis of various methoxy-nitrobenzaldehyde derivatives, including compounds related to methyl 3-methoxy-5-nitrobenzoate, and tested their antibacterial activities against common pathogens such as S. aureus and E. coli. This research contributes to the understanding of the antibacterial properties of these compounds (Havaldar, Bhise, & Burudkar, 2004).
Safety And Hazards
The safety data sheet for “Methyl 3-nitrobenzoate” suggests that it should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
methyl 3-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVXCVLGHROLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358103 | |
Record name | methyl 3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-5-nitrobenzoate | |
CAS RN |
78238-13-8 | |
Record name | Benzoic acid, 3-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78238-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 3-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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